Ularitide

Description

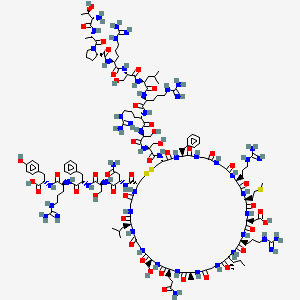

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)/t72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCCYQIEZNQWRS-DWWHXVEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H234N52O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151238 | |

| Record name | Urodilatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118812-69-4, 115966-23-9 | |

| Record name | Ularitide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118812694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ularitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urodilatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ularitide's Renal Tubule Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ularitide, a synthetic form of the endogenous renal natriuretic peptide urodilatin, exerts potent diuretic and natriuretic effects primarily through its action on the renal tubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects, with a focus on its signaling pathways and its regulation of key ion transporters. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided for key assays. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of renal physiology and drug development.

Introduction

This compound is the synthetic analogue of urodilatin, a 32-amino acid peptide produced in the distal renal tubule cells.[1] It belongs to the family of A-type natriuretic peptides and plays a crucial role in sodium and water homeostasis through a paracrine mechanism within the kidney.[2][3] By acting on specific receptors in the renal tubules, this compound modulates ion transport, leading to diuresis and natriuresis. Understanding the precise molecular interactions and signaling cascades initiated by this compound is critical for its therapeutic application, particularly in conditions such as acute decompensated heart failure where renal function is often compromised.[1]

Core Mechanism of Action in Renal Tubules

The primary mechanism of action of this compound in the renal tubules is initiated by its binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[1][2] The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase II (cGKII, also known as PKG II), which in turn phosphorylates downstream targets, ultimately leading to the inhibition of sodium reabsorption.[2][4]

Signaling Pathway

The canonical signaling pathway for this compound in renal tubule cells is depicted below.

Regulation of Ion Transporters

The natriuretic effect of this compound is primarily achieved through the inhibition of two key ion transporters in the renal tubules: the epithelial sodium channel (ENaC) in the collecting duct and the Na+/K+-ATPase pump in the proximal tubule.

-

Epithelial Sodium Channel (ENaC): Located on the apical membrane of principal cells in the collecting duct, ENaC is the rate-limiting step for sodium reabsorption in this segment.[5] this compound, through the cGMP-cGKII pathway, is understood to inhibit ENaC activity.[2] Studies on the closely related atrial natriuretic peptide (ANP), which shares the same signaling pathway, have shown a decrease in the open probability of ENaC.[1] This inhibition of ENaC reduces the influx of sodium from the tubular fluid into the principal cells, thereby promoting sodium excretion.

-

Na+/K+-ATPase: This enzyme, located on the basolateral membrane of renal tubule cells, actively transports sodium out of the cell in exchange for potassium, maintaining the low intracellular sodium concentration that drives apical sodium entry. Urodilatin has been shown to inhibit Na+/K+-ATPase activity in the proximal tubule by approximately 50% via the NPR-A/cGMP/PKG pathway.[4][6] This inhibition reduces the driving force for sodium reabsorption, contributing to the overall natriuretic effect. Interestingly, urodilatin and dopamine exhibit an additive inhibitory effect on the Na+/K+-ATPase.[1]

Quantitative Data

The effects of this compound on renal function and hemodynamics have been quantified in several preclinical and clinical studies. The following tables summarize key quantitative findings.

| Parameter | This compound Dose | Change from Baseline/Placebo | Study Population | Reference |

| Urine Volume | 15 ng/kg/min IV over 10h | 795 ± 305 mL (vs. 475 ± 35 mL with placebo) | Stable heart failure patients | |

| Sodium Excretion | 15 ng/kg/min IV over 10h | 77.3 ± 37.0 mmol (vs. 41.8 ± 9.6 mmol with placebo) | Stable heart failure patients | [1] |

| Urinary cGMP Excretion | Infusion | ~3-fold increase | Healthy volunteers | [1] |

| Na+, K+-ATPase Activity | 10⁻¹⁰ M Urodilatin | ~50% inhibition | LLC-PK1 cells (proximal tubule model) | [4][6] |

| cGMP Accumulation (IMCD) | 10⁻⁸ M Urodilatin | ~3-fold increase | Isolated rat inner medullary collecting duct cells | [7] |

Table 1: Effects of this compound on Renal Excretion and Cellular Activity

| Parameter | This compound Dose | Change from Baseline/Placebo | Study Population | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | 15 ng/kg/min | -10 mmHg at 6h | Acute decompensated heart failure patients | [1] |

| PCWP | 30 ng/kg/min | -15 mmHg at 6h | Acute decompensated heart failure patients | [1] |

| Systemic Vascular Resistance (SVR) | 15 and 30 ng/kg/min | Significant reduction | Acute decompensated heart failure patients | [1] |

| Cardiac Index (CI) | 15 and 30 ng/kg/min | Significant increase | Acute decompensated heart failure patients | [1] |

| Plasma Aldosterone | 15 ng/kg/min | -40% at 6h | Acute decompensated heart failure patients | [1] |

Table 2: Hemodynamic and Hormonal Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action in renal tubules.

Isolation of Renal Tubules

A common method for studying renal tubule physiology involves the isolation of tubule segments from rodent kidneys.

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and perfuse the kidneys in situ with an ice-cold, oxygenated buffer (e.g., Hanks' Balanced Salt Solution) to remove blood.

-

Tissue Dissection: Excise the kidneys, decapsulate them, and cut them into thin coronal slices.

-

Mincing: Mince the cortical or medullary tissue, depending on the desired tubule segment, in an ice-cold buffer.

-

Enzymatic Digestion: Incubate the minced tissue in a buffer containing collagenase (e.g., Type IV) and DNase I at 37°C with gentle agitation. The duration of digestion is critical and should be optimized for the specific enzyme batch and tissue.

-

Filtration and Centrifugation: Stop the digestion by adding a serum-containing medium. Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Centrifuge the filtrate to pellet the tubules.

-

Purification: Resuspend the pellet in a Percoll or Ficoll gradient and centrifuge to separate the tubule fragments from single cells and glomeruli.

-

Washing: Carefully aspirate the tubule layer and wash several times with the experimental buffer to remove the density gradient medium.

Patch-Clamp Electrophysiology for ENaC Activity

The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.

Protocol for Cell-Attached Patch-Clamp on Split-Open Collecting Ducts:

-

Tubule Preparation: Isolate cortical collecting ducts as described above. Adhere the tubules to a coverslip coated with a cell adhesive (e.g., poly-L-lysine).

-

Splitting the Tubule: Using fine-tipped micropipettes, split the tubule open to expose the apical membrane of the principal cells.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 MΩ when filled with the pipette solution. The pipette solution should be designed to isolate the current of interest (e.g., containing Li+ instead of Na+ to measure ENaC current).

-

Gigaohm Seal Formation: Approach the apical membrane of a principal cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Data Acquisition: Record single-channel currents using a patch-clamp amplifier and appropriate data acquisition software. Apply a holding potential to the patch.

-

This compound Application: Perfuse the bath with a solution containing this compound at the desired concentration and record the changes in channel activity (open probability, number of active channels).

-

Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open probability (Po), and number of active channels (N) before and after this compound application.

Measurement of Intracellular cGMP

Radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are common methods for quantifying intracellular cGMP levels.

Protocol for cGMP Radioimmunoassay:

-

Cell Culture and Treatment: Culture primary renal tubule cells or a suitable cell line (e.g., inner medullary collecting duct cells) to confluence. Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation. Treat the cells with this compound at various concentrations for a specified time.

-

Cell Lysis: Terminate the experiment by rapidly aspirating the medium and lysing the cells with an acidic solution (e.g., 0.1 M HCl) to inactivate phosphodiesterases and extract cGMP.

-

Sample Preparation: Acetylate the samples to increase the sensitivity of the assay.

-

Radioimmunoassay: Perform the RIA according to the manufacturer's instructions. This typically involves incubating the acetylated sample with a known amount of radiolabeled cGMP and a cGMP-specific antibody.

-

Separation and Counting: Separate the antibody-bound cGMP from the free cGMP (e.g., using a precipitating antibody and centrifugation). Measure the radioactivity of the pellet using a gamma counter.

-

Standard Curve and Calculation: Generate a standard curve using known concentrations of unlabeled cGMP. Calculate the cGMP concentration in the samples by comparing their radioactivity to the standard curve. Normalize the results to the total protein content of the cell lysate.

Potential for cGMP-Independent Pathways

While the cGMP-dependent pathway is the primary mechanism of action for this compound, some studies on other natriuretic peptides have suggested the existence of cGMP-independent pathways in the kidney. For instance, C-type natriuretic peptide (CNP) may regulate renal transport processes through such alternative routes.[2] However, for this compound, the current body of evidence strongly points towards the canonical NPR-A/cGMP/cGKII signaling cascade as the dominant mechanism for its effects on renal tubule sodium handling. Further research is warranted to definitively exclude or elucidate any minor cGMP-independent actions of this compound in the kidney.

Conclusion

This compound exerts its diuretic and natriuretic effects through a well-defined signaling pathway in the renal tubules. By binding to NPR-A and elevating intracellular cGMP, it inhibits key sodium transporters, namely ENaC in the collecting duct and Na+/K+-ATPase in the proximal tubule. This leads to a reduction in sodium reabsorption and a subsequent increase in water excretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this important renal peptide.

References

- 1. ENaC is regulated by natriuretic peptide receptor-dependent cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Involvement of the renal natriuretic peptide urodilatin in body fluid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Feedback inhibition of ENaC during acute sodium loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atrial natriuretic peptides and urodilatin modulate proximal tubule Na(+)-ATPase activity through activation of the NPR-A/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of urodilatin on cGMP accumulation in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Ularitide's Modulation of the Cyclic GMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ularitide, a synthetic form of urodilatin, is a natriuretic peptide that exerts its physiological effects primarily through the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By binding to the natriuretic peptide receptor-A (NPR-A), this compound stimulates particulate guanylate cyclase (pGC), leading to increased intracellular cGMP levels. This elevation in cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis, and diuresis, which have been investigated for their therapeutic potential in conditions such as acute decompensated heart failure (ADHF). This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Introduction

This compound is the chemically synthesized form of urodilatin, a human natriuretic peptide produced in the distal renal tubule cells by differential processing of pro-atrial natriuretic peptide.[1] Its pharmacological actions, including vasodilation, diuresis, and natriuresis, are mediated through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway.[1] This guide delves into the core of this compound's interaction with the cGMP signaling pathway, providing a technical resource for researchers and professionals in drug development.

This compound's Mechanism of Action: The cGMP Signaling Pathway

This compound's primary molecular target is the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.[1][2] The binding of this compound to NPR-A induces a conformational change in the receptor, activating its intrinsic particulate guanylate cyclase (pGC) activity.[1] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

The accumulation of intracellular cGMP activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream protein targets.[2] This phosphorylation cascade ultimately leads to the physiological effects of this compound, such as the relaxation of vascular smooth muscle, resulting in vasodilation, and the regulation of ion channels in the kidney, promoting sodium and water excretion.[1][2]

Quantitative Data on this compound's Effects

Clinical studies have demonstrated a clear dose-dependent effect of this compound on cGMP levels and associated physiological parameters.

| Parameter | This compound Dose | Effect | Reference |

| Plasma cGMP | 15 ng/kg/min | Significant increase (P ≤ 0.05 vs. baseline and placebo) | [1] |

| 30 ng/kg/min | Significant increase (P ≤ 0.05 vs. baseline and placebo) | [1] | |

| Urinary cGMP Excretion | 15 ng/kg/min | ~3-fold increase (P < 0.05 vs. baseline) | [1] |

| 30 ng/kg/min | ~3-fold increase (P < 0.05 vs. baseline) | [1] | |

| Pulmonary Capillary Wedge Pressure (PCWP) | 15 ng/kg/min | -10 mmHg decrease at 6 hours (P < 0.05 vs. baseline) | [3] |

| 30 ng/kg/min | -15 mmHg decrease at 6 hours (P < 0.05 vs. baseline) | [3] | |

| Right Atrial Pressure (RAP) | 15 ng/kg/min | Significant decrease | [3] |

| 30 ng/kg/min | Significant decrease | [3] |

Detailed Experimental Protocols

NPR-A Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity of this compound to the NPR-A receptor.

Materials:

-

Membrane preparations from cells or tissues expressing NPR-A.

-

Radiolabeled natriuretic peptide (e.g., 125I-ANP).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate a fixed concentration of radiolabeled natriuretic peptide with the membrane preparation in the binding buffer.

-

Add increasing concentrations of unlabeled this compound to compete for binding to the NPR-A receptor.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the inhibition constant (Ki).

Particulate Guanylate Cyclase (pGC) Activity Assay

This assay measures the ability of this compound to stimulate the enzymatic activity of pGC.

Materials:

-

Membrane preparations containing NPR-A.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂ or MgCl₂, 1 mM GTP, pH 7.5).

-

Phosphocreatine and creatine phosphokinase (GTP regenerating system).

-

Stop solution (e.g., 50 mM sodium acetate, pH 4.0).

-

cGMP standard.

-

cGMP detection kit (e.g., EIA or RIA).

Procedure:

-

Pre-incubate the membrane preparation with varying concentrations of this compound in the assay buffer.

-

Initiate the enzymatic reaction by adding GTP and the GTP regenerating system.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution and boiling the samples.

-

Centrifuge the samples to pellet the membrane fragments.

-

Measure the amount of cGMP produced in the supernatant using a cGMP immunoassay.

-

Calculate the specific activity of pGC (e.g., in pmol cGMP/min/mg protein) and plot it against the this compound concentration to determine the EC50 value.

cGMP Measurement by Enzyme Immunoassay (EIA)

This protocol describes the quantification of cGMP levels in plasma, urine, or cell lysates.

Materials:

-

Samples (plasma, urine, or cell lysate).

-

cGMP EIA kit (containing cGMP-specific antibody, cGMP-peroxidase conjugate, substrate, and stop solution).

-

96-well microplate pre-coated with a capture antibody.

-

Plate reader.

Procedure:

-

Prepare samples and cGMP standards according to the kit's instructions. Samples may require acetylation for increased sensitivity.

-

Add the standards and samples to the wells of the microplate.

-

Add the cGMP-peroxidase conjugate to each well.

-

Add the cGMP-specific antibody to each well to initiate the competitive binding reaction.

-

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2 hours).

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Construct a standard curve and use it to determine the concentration of cGMP in the samples.

Conclusion

This compound's mechanism of action is intrinsically linked to the cGMP signaling pathway. Its ability to selectively activate NPR-A and subsequently increase intracellular cGMP levels underpins its vasodilatory, natriuretic, and diuretic properties. The quantitative data from clinical trials support a clear dose-response relationship. The provided experimental protocols offer a framework for the in-vitro and ex-vivo characterization of this compound and other NPR-A agonists. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of modulating the cGMP pathway.

References

Discovery and synthesis of Ularitide peptide

An In-depth Technical Guide to the Discovery and Synthesis of Ularitide

This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in natriuretic peptides and their therapeutic applications.

Discovery and Origin

This compound is the chemically synthesized form of Urodilatin, a naturally occurring human natriuretic peptide.[1][2] Urodilatin was initially discovered in human urine and was identified as a peptide involved in the regulation of sodium and water balance.[3][4] It is produced in the distal tubule cells of the kidneys through the differential processing of pro-atrial natriuretic peptide (pro-ANP).[1][2]

Structurally, Urodilatin is a 32-amino acid peptide. It is distinguished from the 28-amino acid atrial natriuretic peptide (ANP) by the presence of a four-amino-acid extension at the N-terminus.[1] This structural difference is significant as it confers resistance to degradation by certain peptidases. This compound was developed as a therapeutic agent to leverage the vasodilatory, diuretic, and natriuretic properties of endogenous Urodilatin, with a primary focus on treating acute decompensated heart failure (ADHF).[3][5] The German biotechnology company Cardiorentis has been a key institution in advancing the research and clinical development of this compound.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its physiological effects by activating a well-defined signaling cascade common to natriuretic peptides. The process begins with the binding of this compound to the extracellular domain of the natriuretic peptide receptor-A (NPR-A).[1][3][4] This receptor is prominently expressed in various tissues, including the heart, kidneys, and vascular smooth muscle.[1]

The binding event triggers a conformational change in the NPR-A receptor, which in turn activates its intracellular guanylate cyclase domain.[1] This enzyme then catalyzes the conversion of guanosine 5'-triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[1][4] The accumulation of intracellular cGMP acts as a second messenger, leading to the activation of cGMP-dependent protein kinases (cGK).[1][4]

The downstream effects of cGK activation are tissue-specific and are responsible for the therapeutic actions of this compound:

-

Vasodilation : In vascular smooth muscle cells, the pathway leads to a decrease in intracellular calcium (Ca2+) concentrations, resulting in muscle relaxation and vasodilation. This reduces systemic vascular resistance and blood pressure.[3][4]

-

Natriuresis and Diuresis : In the kidneys, the signaling cascade inhibits sodium reabsorption in the collecting ducts.[4] This promotion of sodium excretion (natriuresis) and the accompanying water excretion (diuresis) helps to reduce fluid overload.[3]

Collectively, these actions reduce both the preload and afterload on the heart, which is beneficial in the management of heart failure.[3]

Chemical Synthesis

This compound is manufactured via chemical synthesis, most commonly using Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the precise, stepwise construction of the 32-amino acid peptide chain. The overall process involves assembling the linear peptide, forming the critical internal disulfide bond, and subsequent purification.

Experimental Protocol for Synthesis

The synthesis of this compound can be accomplished through a fragment-based or a linear SPPS approach. A representative protocol based on established methods is outlined below:[6]

-

Resin Preparation : The synthesis begins with a suitable solid support, such as Wang or 2-Chlorotrityl chloride (2-Cl-CTC) resin. The C-terminal amino acid (Tyrosine) is anchored to this resin.[6]

-

Peptide Chain Elongation : The 32-amino acid sequence is assembled in a C-terminus to N-terminus direction. In each cycle, the protecting group (e.g., Fmoc) on the N-terminus of the growing peptide chain is removed, and the next protected amino acid is coupled using activating agents.

-

Cleavage and Deprotection : Once the full linear peptide sequence is assembled, it is cleaved from the resin support. A cleavage cocktail (e.g., containing trifluoroacetic acid - TFA) is used, which also removes the side-chain protecting groups from the amino acids.[6]

-

Disulfide Bond Formation : The linear peptide contains two cysteine residues at positions 11 and 27. To form the functionally essential disulfide bridge, the linear peptide is subjected to an oxidation reaction. This is typically achieved by dissolving the peptide in a dilute aqueous solution and introducing an oxidizing agent, such as iodine or allowing for air oxidation at a slightly alkaline pH.[6]

-

Purification : The resulting crude peptide containing the cyclized this compound is purified to a high degree. This is accomplished using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Verification : The final purified this compound product is verified for correct identity and purity using analytical techniques such as mass spectrometry (to confirm molecular weight) and analytical HPLC (to confirm purity).

Clinical Development and Quantitative Data

This compound has undergone extensive clinical investigation for the treatment of acute decompensated heart failure (ADHF). The clinical trial program aimed to evaluate its efficacy in improving hemodynamic parameters and clinical outcomes.

Key Clinical Trial Protocol: The TRUE-AHF Study

The pivotal Phase III trial for this compound was the TRial of this compound's Efficacy and safety in patients with Acute Heart Failure (TRUE-AHF).[7]

-

Study Design : A randomized, double-blind, placebo-controlled, multinational trial.[7]

-

Patient Population : The trial enrolled 2,157 patients hospitalized for ADHF with symptoms of dyspnea at rest.[8][9]

-

Intervention : Patients were randomized to receive either a continuous intravenous infusion of this compound (at 15 ng/kg/min) or a matching placebo for 48 hours, in addition to standard therapy.[7]

-

Co-Primary Endpoints :

-

Outcome : The TRUE-AHF trial found that while this compound had a more pronounced effect on acute intravascular decongestion, it was not superior to placebo in improving the co-primary endpoints.[8] An increased incidence of systemic hypotension was observed in the this compound group.[8]

Quantitative Data from Clinical Studies

Data from earlier Phase II studies, such as SIRIUS II, and a subsequent meta-analysis demonstrated this compound's significant impact on hemodynamic parameters.[10][11]

Table 1: Hemodynamic Effects of this compound vs. Placebo at 6 Hours (SIRIUS II Trial)

| Parameter | This compound (7.5 ng/kg/min) | This compound (15 ng/kg/min) | This compound (30 ng/kg/min) | Placebo |

|---|---|---|---|---|

| Change in PCWP (mmHg) | Significant Decrease (p=0.052) | Significant Decrease (p<0.0001) | Significant Decrease (p<0.0001) | No significant change |

| Change in SVR | Not significant | Significant Decrease (p=0.017) | Significant Decrease (p<0.0001) | No significant change |

| Change in Cardiac Index | Not significant | Significant Increase (p=0.017) | Significant Increase (p<0.0001) | No significant change |

PCWP: Pulmonary Capillary Wedge Pressure; SVR: Systemic Vascular Resistance. Data sourced from the SIRIUS II trial results.[10]

Table 2: Meta-Analysis of Hemodynamic Effects at 6 Hours (this compound vs. Placebo)

| Parameter | Hedges' g Effect Size | 95% Confidence Interval | P-value |

|---|---|---|---|

| Pulmonary Artery Wedge Pressure (PAWP) | -0.979 | Not specified | < 0.0001 |

| Right Atrial Pressure (RAP) | -0.797 | Not specified | 0.0274 (vs. other treatments) |

Data from a meta-analysis of randomized controlled trials.[11]

These tables clearly show that this compound produces potent and statistically significant improvements in cardiac filling pressures (PCWP/PAWP, RAP) and vascular resistance, consistent with its mechanism of action. However, these favorable hemodynamic effects did not translate into improved long-term clinical outcomes in the pivotal Phase III trial.[8]

References

- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. CN112521483A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]

- 9. Cardiorentis' this compound Receives FDA Fast Track Designation for the Treatment of Acute Decompensated Heart Failure [prnewswire.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Ularitide in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ularitide, a synthetic form of urodilatin, is a natriuretic peptide that has been investigated for the treatment of acute decompensated heart failure (ADHF). It exerts its pharmacological effects through the natriuretic peptide receptor-A (NPR-A), leading to increased intracellular cyclic guanosine monophosphate (cGMP) in target tissues.[1] This results in vasodilation, diuresis, and natriuresis, which are beneficial in the management of fluid overload and elevated cardiac filling pressures characteristic of ADHF.[1][2] Preclinical studies in animal models of heart failure demonstrated favorable hemodynamic and renal effects.[3][4] Subsequently, this compound underwent extensive clinical evaluation in a series of trials, including the Phase II SIRIUS studies and the large-scale Phase III TRUE-AHF trial.[3][5] While early-phase trials showed promising effects on hemodynamic parameters and symptoms, the TRUE-AHF trial did not demonstrate a significant benefit on the primary endpoints of cardiovascular mortality or a hierarchical clinical composite endpoint.[5][6] This guide provides an in-depth overview of the pharmacological properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action

This compound is a 32-amino acid peptide that acts as an agonist for the natriuretic peptide receptor-A (NPR-A).[1] Binding of this compound to NPR-A activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7] The elevation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, renal tubules, and other tissues.[1] The key pharmacological effects of this compound stemming from this signaling cascade include:

-

Vasodilation: cGMP-mediated signaling in vascular smooth muscle cells leads to relaxation, resulting in arterial and venous dilation. This reduces both cardiac preload and afterload.[1][2]

-

Diuresis and Natriuresis: In the kidneys, this compound promotes the excretion of sodium and water by inhibiting sodium reabsorption in the collecting duct.[2][7]

-

Neurohormonal Modulation: this compound has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), contributing to its beneficial effects in heart failure.[1]

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Preclinical Pharmacology

The preclinical efficacy of this compound was evaluated in various animal models of heart failure.

Rat Model of Heart Failure

-

Experimental Protocol:

-

Animal Model: Heart failure was induced in male Wistar rats by creating an aortocaval fistula, which leads to chronic volume overload and subsequent cardiac hypertrophy and failure.[1][2] Sham-operated rats served as controls.

-

Drug Administration: this compound was administered as an intravenous infusion at incremental doses.[1]

-

Hemodynamic and Renal Monitoring: Parameters such as mean arterial pressure (MAP), glomerular filtration rate (GFR), urinary flow, and sodium excretion were measured.[1]

-

-

Key Findings:

Dog Model of Heart Failure

-

Experimental Protocol:

-

Animal Model: Conscious female dogs with surgically induced chronic aortocaval fistula (high-output heart failure model) were used.[3] In some experiments, anesthetized male dogs with overt congestive heart failure were studied.[3]

-

Drug Administration: this compound was administered as a continuous intravenous infusion.[3]

-

Hemodynamic and Renal Monitoring: Cardiac filling pressures (right atrial pressure - RAP, pulmonary artery pressure - PAP, pulmonary capillary wedge pressure - PCWP), cardiac output, urinary flow, and sodium excretion were monitored.[3]

-

-

Key Findings:

-

In conscious dogs with high-output heart failure, this compound significantly increased urine volume and sodium excretion.[3]

-

In anesthetized dogs with overt heart failure, this compound infusion led to significant decreases in RAP, PAP, and PCWP, while cardiac output remained unchanged.[3]

-

This compound demonstrated more potent renal effects compared to atrial natriuretic peptide (ANP).[3]

-

Clinical Pharmacology

This compound has been evaluated in several clinical trials in patients with decompensated heart failure.

Phase II Clinical Trials (SIRIUS I & SIRIUS II)

-

Experimental Protocol:

-

Study Design: The SIRIUS studies were randomized, double-blind, placebo-controlled trials.[3][7]

-

Patient Population: Patients with symptomatic, decompensated chronic heart failure requiring hospitalization were enrolled.[3][7]

-

Intervention: Patients received a 24-hour continuous intravenous infusion of this compound at various doses (7.5, 15, or 30 ng/kg/min) or placebo, in addition to standard therapy.[3][7]

-

Hemodynamic Monitoring: Hemodynamic parameters, including PCWP, were measured using a pulmonary artery catheter.[8]

-

Biomarker Analysis: Plasma concentrations of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cGMP were assessed.

-

Clinical Endpoints: Dyspnea was assessed using a patient-reported scale.[7]

-

Experimental Workflow for SIRIUS II Trial

Caption: Workflow of the SIRIUS II clinical trial.

Phase III Clinical Trial (TRUE-AHF)

-

Experimental Protocol:

-

Study Design: The TRUE-AHF (Trial of this compound Efficacy and Safety in Acute Heart Failure) was a large, multicenter, randomized, double-blind, placebo-controlled trial.[5][9]

-

Patient Population: The study enrolled patients with ADHF who presented to the hospital with dyspnea at rest.[10]

-

Intervention: Patients received a 48-hour continuous intravenous infusion of this compound (15 ng/kg/min) or placebo, in addition to standard therapy.[5][9]

-

Primary Endpoints: The trial had two co-primary endpoints: 1) a hierarchical clinical composite endpoint assessing the patient's clinical course during the first 48 hours, and 2) cardiovascular mortality during long-term follow-up.[5][11]

-

Biomarker Analysis: Changes in NT-proBNP and cardiac troponin T levels were measured.[5][6]

-

Quantitative Data Summary

Table 1: Hemodynamic Effects of this compound in Patients with Decompensated Heart Failure (SIRIUS II Trial)

| Parameter | Placebo (n=53) | This compound 7.5 ng/kg/min (n=60) | This compound 15 ng/kg/min (n=53) | This compound 30 ng/kg/min (n=55) |

| Change in PCWP (mmHg) at 6h | - | ↓ (P=0.052 vs Placebo) | ↓ (P=0.000004 vs Placebo) | ↓ (P=0.000002 vs Placebo) |

| Change in Systemic Vascular Resistance | - | - | ↓ (P=0.017 vs Placebo) | ↓ (P=0.00002 vs Placebo) |

| Change in Cardiac Index | - | - | ↑ (P=0.017 vs Placebo) | ↑ (P=0.00002 vs Placebo) |

Data from Mitrovic et al., 2006[12]

Table 2: Renal and Neurohormonal Effects of this compound

| Parameter | Study | Dose | Effect |

| Blood Urea Nitrogen (BUN) | SIRIUS II | 15 ng/kg/min | Reduced at 24h (P < .05 vs Placebo)[13] |

| Serum Creatinine | SIRIUS II | Up to 30 ng/kg/min | No significant change[12][13] |

| NT-proBNP | SIRIUS I | 15 & 30 ng/kg/min | Decreased by 40% and 45% at 24h |

| Plasma Aldosterone | Phase IIa | 15 ng/kg/min | Decreased by 40% at 6h (P = 0.05)[14] |

| Plasma Endothelin-1 | Phase IIa | All doses | Decreased by ~15% at 26h[1] |

Safety and Tolerability

The most frequently reported adverse event associated with this compound infusion in clinical trials was a dose-dependent decrease in blood pressure and hypotension.[3][12] In the SIRIUS II trial, hypotension was the most common drug-related adverse event.[12] The TRUE-AHF trial also reported a greater reduction in systolic blood pressure in the this compound group compared to placebo.[6] Importantly, this compound did not appear to have deleterious effects on renal function in short-term studies and did not significantly alter cardiac troponin T levels in the TRUE-AHF trial, suggesting a lack of direct myocardial injury.[6][12][13]

Conclusion

This compound is a natriuretic peptide with potent vasodilatory, diuretic, and natriuretic properties mediated through the NPR-A/cGMP signaling pathway. Preclinical studies and early-phase clinical trials in patients with decompensated heart failure demonstrated promising beneficial effects on hemodynamics, renal function, and symptoms. However, the pivotal Phase III TRUE-AHF trial, despite confirming the physiological effects of this compound, did not show a significant improvement in long-term cardiovascular mortality or short-term clinical status. These findings highlight the challenge of translating favorable physiological effects into improved clinical outcomes in the complex setting of acute heart failure. Further research may be needed to identify specific patient populations who might benefit from this compound therapy or to explore alternative dosing strategies.

Logical Relationship of this compound's Pharmacological Profile

Caption: Relationship between this compound's development stages and outcomes.

References

- 1. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

- 2. Aortocaval Fistula in Rat: A Unique Model of Volume-Overload Congestive Heart Failure and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jwatch.org [jwatch.org]

- 7. SIRIUS II: Safety and Efficacy of an Intravenous Placebo-Controlled Randomized Infusion of this compound in a Prospective Double-blind Study in Patients With Symptomatic, Decompensated Chronic Heart Fail [medscape.com]

- 8. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Remote Hemodynamic Monitoring of Pulmonary Artery Pressures in Patients With Chronic Heart Failure - American College of Cardiology [acc.org]

- 10. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]

- 11. Rationale for and design of the TRUE-AHF trial: the effects of this compound on the short-term clinical course and long-term mortality of patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

Ularitide: A Technical Guide on its Role in Sodium and Water Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ularitide is the chemically synthesized form of urodilatin, a natriuretic peptide endogenous to humans.[1] Urodilatin is produced in the distal renal tubule cells via differential processing of the same prohormone that yields the atrial natriuretic peptide (ANP).[1][2] Unlike ANP, which functions as a circulating hormone, urodilatin is secreted into the urine and acts locally as a paracrine regulator of sodium and water reabsorption in the collecting duct.[3][4] This localized renal action positions urodilatin, and by extension this compound, as a key physiological regulator of sodium and water homeostasis.[1][3]

This technical guide provides an in-depth review of this compound's mechanism of action, a summary of quantitative data from key preclinical and clinical studies, and detailed experimental protocols relevant to its study.

Mechanism of Action and Signaling Pathway

This compound exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A).[2][5] This receptor is a membrane-bound particulate guanylate cyclase (pGC) found in target tissues, including the kidney, vascular smooth muscle, and heart.[2]

The signaling cascade is initiated as follows:

-

Receptor Binding: this compound binds to the extracellular domain of NPR-A.[2]

-

Guanylate Cyclase Activation: This binding activates the intracellular guanylate cyclase domain of the receptor.[2][6]

-

cGMP Production: Activated pGC catalyzes the conversion of guanosine 5'-triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[5][6]

-

Downstream Effects: The resulting increase in intracellular cGMP concentration mediates the final physiological responses through several effector proteins, including cGMP-dependent protein kinases (cGK), cGMP-regulated phosphodiesterases (PDEs), and cyclic nucleotide-gated ion channels.[2][7]

The primary physiological outcomes of this pathway include:

-

Natriuresis and Diuresis: In the renal collecting duct, elevated cGMP inhibits sodium reabsorption through amiloride-sensitive channels, leading to increased sodium and water excretion.[6][8]

-

Vasodilation: In vascular smooth muscle cells, cGMP activation leads to a decrease in intracellular calcium concentration, resulting in vasorelaxation, reduced systemic vascular resistance, and a decrease in blood pressure.[5][6]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound has been shown to suppress the RAAS, contributing to its natriuretic and vasodilatory effects.[2][7]

Quantitative Data from Clinical and Preclinical Studies

The effects of this compound have been quantified in several key studies. The following tables summarize these findings.

Table 1: Hemodynamic Effects of this compound in Patients with Decompensated Heart Failure (SIRIUS II Trial)

Data represents change from baseline at 6 hours of continuous infusion.

| Parameter | Placebo (n=53) | 7.5 ng/kg/min (n=60) | 15 ng/kg/min (n=53) | 30 ng/kg/min (n=55) |

| Pulmonary Capillary Wedge Pressure (PCWP), mmHg | -4 | -10 | -11 | -12 |

| P-value vs. Placebo | - | <0.05 | <0.01 | <0.01 |

| Cardiac Index (CI), L/min/m² | +0.1 | +0.2 | +0.4 | +0.5 |

| P-value vs. Placebo | - | NS | <0.05 | <0.01 |

| Systemic Vascular Resistance (SVR), dyn·s·cm⁻⁵ | -110 | -250 | -450 | -550 |

| P-value vs. Placebo | - | NS | <0.01 | <0.01 |

| Systolic Blood Pressure (SBP), mmHg | -3 | -8 | -12 | -18 |

| P-value vs. Placebo | - | NS | <0.01 | <0.01 |

Source: Data compiled from the SIRIUS II trial results.[9][10][11]

Table 2: Renal and Neurohormonal Effects of this compound in Clinical Studies

| Parameter | Study/Dose | Result | P-value |

| Total Urine Volume (10h) | Stable HF / 15 ng/kg/min | 795 ± 305 mL (this compound) vs. 475 ± 35 mL (Placebo) | NS |

| Total Sodium Excretion (10h) | Stable HF / 15 ng/kg/min | 77.3 ± 37.0 mmol (this compound) vs. 41.8 ± 9.6 mmol (Placebo) | NS |

| Plasma Aldosterone | SIRIUS I / 15 ng/kg/min | ~40% decrease at 6h | 0.05 |

| Plasma Endothelin-1 | SIRIUS I / All doses | ~15% decrease at 26h | <0.05 |

| NT-proBNP | SIRIUS I / 15-30 ng/kg/min | 40-45% decrease from baseline at 24h | - |

| Urinary cGMP Excretion | AHF / 4 µg/kg bolus | ~3-fold increase vs. baseline | <0.05 |

Source: Data compiled from various Phase I and II studies.[2]

Table 3: Key Outcomes of the TRUE-AHF Phase III Trial

This trial compared a 48-hour infusion of this compound (15 ng/kg/min) with placebo in 2,157 patients with acute heart failure.[12][13]

| Endpoint | This compound Group (n=1069) | Placebo Group (n=1088) | Hazard Ratio (96% CI) / P-value |

| Cardiovascular Death (Median 15-month follow-up) | 236 (21.7%) | 225 (21.0%) | 1.03 (0.85 to 1.25); P=0.75 |

| Hierarchical Clinical Composite Endpoint (48h) | No significant difference | No significant difference | P=NS |

| Change in Systolic Blood Pressure | Greater reduction | Less reduction | P<0.001 |

| Change in NT-proBNP | Greater reduction | Less reduction | P<0.001 |

| Symptomatic Hypotension | 22.4% | 10.1% | P<0.001 |

Source: Data from the TRUE-AHF trial publication.[12][13][14]

Experimental Protocols

Clinical Trial Protocol: The SIRIUS II Study

The "Safety and Efficacy of an Intravenous Placebo-controlled Randomized Infusion of this compound in a Prospective Double-blind Study" (SIRIUS II) was a crucial Phase IIb trial.[2]

-

Objective: To assess the hemodynamic and clinical effects, and safety of a 24-hour continuous infusion of this compound in patients with acute decompensated heart failure (ADHF).[10]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10]

-

Patient Population: 221 patients hospitalized for ADHF with dyspnea at rest, a pulmonary capillary wedge pressure (PCWP) ≥ 18 mmHg, and a cardiac index (CI) ≤ 2.5 L/min/m². Key exclusion criteria included systolic blood pressure (SBP) < 90 mmHg and serum creatinine > 2.5 mg/dL.[2][15]

-

Intervention: Patients were randomized 1:1:1:1 to receive a 24-hour intravenous infusion of placebo or this compound at one of three doses: 7.5, 15, or 30 ng/kg/min, in addition to standard therapy.[10]

-

Methodologies for Data Collection:

-

Hemodynamic Monitoring: A 7F Swan-Ganz thermodilution catheter was used for right-sided heart catheterization to measure PCWP, right atrial pressure (RAP), and cardiac output (CO) at baseline and at specified time points (30 min, 1, 2, 4, 6, 8, and 24 hours) during the infusion.[16] Systemic vascular resistance (SVR) and CI were calculated using standard formulas.[16]

-

Clinical Assessment: Dyspnea was self-assessed by patients at 6 and 24 hours using a 7-point Likert scale.[2]

-

Safety Monitoring: Adverse events, vital signs, and serum creatinine were monitored through day 3. Mortality was tracked for 30 days.[10]

-

-

Statistical Analysis: The primary endpoints were the change from baseline in PCWP and the patient's dyspnea score at 6 hours. Analysis of variance (ANOVA) was used to compare changes between the four treatment groups.[10]

Preclinical Protocol: this compound in a Canine Model of Heart Failure

-

Objective: To determine the hemodynamic and renal effects of this compound in a large animal model of chronic heart failure (CHF).[17]

-

Animal Model: Conscious female dogs with low-output CHF induced by rapid ventricular pacing.

-

Intervention: An incrementally increasing 30-minute infusion of this compound (doses ranging from 3.2 to 195 pmol/kg/min) was administered, followed by saline infusions.[17]

-

Methodologies for Data Collection:

-

Hemodynamic Monitoring: Catheters were surgically implanted to continuously measure mean arterial pressure (MAP), cardiac output (CO), stroke volume, peripheral vascular resistance, right atrial pressure (RAP), and pulmonary artery pressure (PAP).

-

Renal Function Assessment: Urine was collected via an implanted bladder catheter to measure urinary flow rate and sodium excretion. Blood samples were collected to measure plasma hormone levels.[17]

-

-

Key Findings: this compound produced minimal effects on MAP and CO but significantly reduced RAP and PAP. It also led to a significant increase in urinary flow and sodium excretion (P < 0.05 vs. controls), demonstrating potent renal effects with modest systemic vasodilation in this model.[7][17]

Protocol for Assessing Natriuresis

The measurement of urinary sodium excretion is fundamental to evaluating the effect of this compound.

-

Gold Standard Method: 24-Hour Urine Collection:

-

The patient begins the collection by emptying their bladder, discarding this first void. The time is recorded.

-

All subsequent urine for the next 24 hours is collected in a designated container.

-

At the 24-hour mark, the patient voids one last time and adds it to the collection.

-

The total volume of the collected urine is measured.

-

A well-mixed aliquot is sent to the laboratory for sodium concentration analysis.

-

Total 24-hour sodium excretion is calculated: Sodium Excretion (mmol/day) = Urinary Sodium Conc. (mmol/L) × Total Urine Volume (L/day).[18]

-

-

Alternative Method: Spot Urine Sodium:

-

A single "spot" urine sample is collected at a specific time point (e.g., 2 hours post-diuretic or this compound administration).

-

The sodium concentration of this sample is measured.

-

This method provides a rapid assessment of the immediate natriuretic response but is less precise than a 24-hour collection for total sodium balance.[19] Various formulas (e.g., Kawasaki, INTERSALT) can be used to estimate 24-hour excretion from spot samples, but their accuracy can vary.[18][20]

-

Conclusion

This compound is a potent natriuretic peptide that plays a significant role in sodium and water homeostasis through a well-defined cGMP-mediated signaling pathway.[1][2] Preclinical and Phase II clinical studies consistently demonstrated its ability to produce favorable physiological effects, including robust natriuresis, diuresis, and vasodilation, leading to reduced cardiac filling pressures and improved hemodynamics.[10][17] However, the large-scale Phase III TRUE-AHF trial found that these beneficial short-term physiological effects did not translate into a reduction in long-term cardiovascular mortality or an improvement in a clinical composite endpoint for patients with acute heart failure.[12][13] For drug development professionals, this highlights a critical disconnect between surrogate hemodynamic endpoints and long-term clinical outcomes, a challenge that persists in the development of therapies for acute heart failure. Future research may explore different dosing strategies, patient populations, or combination therapies to harness the potent renal and vascular effects of this compound effectively.

References

- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of the renal natriuretic peptide urodilatin in body fluid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The renal urodilatin system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Renal actions of atrial natriuretic peptide: regulation of collecting duct sodium and water transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medscape.com [medscape.com]

- 10. Haemodynamic and clinical effects of this compound in decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SIRIUS 2: this compound improves hemodynamics, lessens dyspnea in acute HF [medscape.com]

- 12. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]

- 14. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure. [sonar.ch]

- 15. medscape.com [medscape.com]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Validation of 4 Estimating Methods to Evaluate 24-h Urinary Sodium Excretion: Summer and Winter Seasons for College Students in China - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

Investigating the physiological effects of Ularitide infusion

An In-depth Technical Guide to the Physiological Effects of Ularitide Infusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the synthetic form of urodilatin, a natriuretic peptide discovered in human urine and produced by the differential processing of pro-atrial natriuretic peptide in the distal renal tubule cells.[1][2] As a member of the natriuretic peptide family, it plays a crucial role in sodium and water homeostasis.[1][3] Its pharmacological properties, which include vasodilation, diuresis, and natriuresis, have made it a candidate for the treatment of acute decompensated heart failure (ADHF).[4][5] This document provides a comprehensive overview of the physiological effects of this compound infusion, detailing its mechanism of action, experimental protocols from key clinical trials, and quantitative data on its hemodynamic, renal, and neurohormonal impact.

Mechanism of Action

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which is expressed in various tissues including the heart, kidneys, and vascular smooth muscle.[6][7] This binding activates the intracellular particulate guanylate cyclase (pGC) domain of the receptor.[7] The activated pGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][7] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinases, which mediate the downstream physiological responses: vasorelaxation of smooth muscle cells, and inhibition of sodium reabsorption in the distal tubules, leading to vasodilation, natriuresis, and diuresis.[1][3][7]

Experimental Protocols

The physiological effects of this compound have been investigated in several key clinical trials, most notably the Phase II SIRIUS studies and the pivotal Phase III TRUE-AHF trial.[2][6] The methodologies employed in these trials provide a robust framework for understanding its clinical pharmacology.

3.1 Study Design: Most studies were randomized, double-blind, and placebo-controlled.[8][9] Patients were typically enrolled for acute decompensated heart failure (ADHF) requiring hospitalization and hemodynamic monitoring.[6]

3.2 Patient Population (Inclusion Criteria from TRUE-AHF Trial):

-

Age: 18-85 years.[10]

-

Unplanned hospitalization for ADHF with dyspnea at rest.[10]

-

Elevated natriuretic peptides (BNP >500 pg/ml or NT-proBNP >2000 pg/ml).[10]

-

Systolic blood pressure (SBP) ≥116 mm Hg and ≤180 mm Hg.[10]

-

Initiation of study drug within 12 hours of initial clinical assessment.[10]

3.3 Dosing and Administration: this compound was administered as a continuous intravenous (IV) infusion.

-

Phase II Trials: Ascending doses were often used, commonly 7.5, 15, or 30 ng/kg/min for 24 hours.[8][9]

-

TRUE-AHF (Phase III) Trial: A constant infusion of 15 ng/kg/min for 48 hours was administered in addition to standard care.[2][11]

3.4 Measurements and Endpoints:

-

Hemodynamic Monitoring: Key parameters such as Pulmonary Capillary Wedge Pressure (PCWP), Right Atrial Pressure (RAP), SBP, and Cardiac Index (CI) were measured at baseline and at regular intervals (e.g., 3, 6, and 24 hours) during the infusion.[6][8]

-

Biomarkers: Blood and urine samples were collected to measure levels of NT-proBNP, plasma and urinary cGMP, serum creatinine, and cardiac troponins.[2][7][11]

-

Clinical Assessment: Patient-reported dyspnea was assessed using scoring systems.[8]

Quantitative Physiological Effects

This compound infusion results in significant, dose-dependent changes across multiple physiological systems.

4.1 Hemodynamic Effects this compound is a potent vasodilator, leading to reductions in both cardiac preload and afterload.[4] These effects are typically observed within hours of infusion initiation.[6]

Table 1: Summary of Hemodynamic Effects of this compound Infusion

| Parameter | Dose (ng/kg/min) | Time Point | Observation | Citation(s) |

|---|---|---|---|---|

| Pulmonary Capillary Wedge Pressure (PCWP) | 15 | 6 hours | -10 mmHg decrease from baseline | [7][9] |

| 30 | 6 hours | -15 mmHg decrease from baseline | [7][9] | |

| 7.5, 15, 30 | 6 hours | Significant decrease vs. placebo | [8] | |

| Right Atrial Pressure (RAP) | 15, 30 | 6 hours | Significant decrease from baseline | [9] |

| All doses | 6 hours | Significant decrease vs. placebo | [6] | |

| Systemic Vascular Resistance (SVR) | 15, 30 | 24 hours | Significant decrease vs. placebo | [8] |

| Cardiac Index (CI) | 15, 30 | 24 hours | Significant increase vs. placebo | [8] |

| Systolic Blood Pressure (SBP) | 7.5, 15, 30 | 24 hours | Dose-dependent decrease | [7][8] |

| | 15 | 48 hours | Greater reduction than placebo |[11][12] |

4.2 Renal and Neurohormonal Effects The drug's action on the kidneys and its influence on neurohormonal systems are central to its therapeutic rationale. This compound promotes natriuresis and diuresis and modulates key biomarkers associated with heart failure.[1][5]

Table 2: Summary of Renal and Neurohormonal Effects of this compound Infusion

| Parameter | Dose (ng/kg/min) | Time Point | Observation | Citation(s) |

|---|---|---|---|---|

| NT-proBNP | 15 | 24 hours | ~40% decrease from baseline | [7][9] |

| 30 | 24 hours | ~45% decrease from baseline | [7][9] | |

| 15 | 48 hours | Greater reduction than placebo | [11][12] | |

| Plasma cGMP | 15, 30 | 1-12 hours | Significant increase vs. placebo | [7][9] |

| Urinary cGMP Excretion | 15 | 10 hours | ~3-fold increase from baseline | [2][13] |

| Urinary Flow | ≥ 1.5 µg/kg* | - | Significant, dose-dependent increase | [2] |

| Sodium Excretion | ≥ 1.5 µg/kg* | - | Significant, dose-dependent increase | [2] |

| Plasma Aldosterone | 15 | 6 hours | ~40% decrease | [7] |

| Serum Creatinine | 7.5, 15, 30 | 72 hours | No significant change vs. placebo |[8] |

*Note: Data from an early dose-finding study presented in µg/kg.

Clinical Outcomes and Safety Profile

Despite the favorable physiological effects demonstrated in Phase II trials, the large-scale TRUE-AHF Phase III trial did not meet its primary endpoints. The study found that a 48-hour infusion of this compound did not result in a significant reduction in the composite clinical endpoint or in long-term cardiovascular mortality compared to placebo.[10][11][12]

The most frequently reported drug-related adverse event associated with this compound infusion is a dose-dependent decrease in blood pressure and hypotension.[8][11] However, the infusion did not appear to cause short-term myocardial damage, as cardiac troponin levels were unaffected, nor did it significantly worsen renal function in major trials.[8][11]

Conclusion

This compound infusion produces potent and rapid physiological effects, including significant reductions in cardiac filling pressures (PCWP, RAP), decreased systemic vascular resistance, and favorable modulation of neurohormonal biomarkers such as NT-proBNP.[6][7][8] Its mechanism, mediated by the NPR-A/cGMP pathway, effectively induces vasodilation and natriuresis.[1][4] While these effects address key pathophysiological aspects of acute decompensated heart failure, they did not translate into improved long-term clinical outcomes in a pivotal Phase III trial.[11] For drug development professionals and researchers, this compound serves as a critical case study, highlighting the challenge of translating potent physiological modifications into tangible, long-term clinical benefits for complex conditions like ADHF.

References

- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound: a natriuretic peptide candidate for the treatment of acutely decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of the renal natriuretic peptide urodilatin (this compound) in patients with decompensated chronic heart failure: a double-blind, placebo-controlled, ascending-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]

- 11. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Preclinical Profile of Ularitide: A Technical Guide to its Vasodilatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ularitide, a synthetic form of urodilatin, is a natriuretic peptide that has been investigated for its therapeutic potential, particularly in the context of acute decompensated heart failure. A key pharmacological action of this compound is its ability to induce vasodilation, thereby reducing cardiac preload and afterload. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the vasodilatory effects of this compound, focusing on its mechanism of action, quantitative effects in animal models, and the experimental protocols used in these investigations.

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its vasodilatory effects by activating the natriuretic peptide receptor-A (NPR-A). This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain that possesses particulate guanylate cyclase (pGC) activity.[1][2] The binding of this compound to NPR-A triggers a conformational change that activates the pGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2]

The elevation of intracellular cGMP in vascular smooth muscle cells is the central event in this compound-induced vasodilation.[1][3] cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG).[1] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium. The net effect is the relaxation of vascular smooth muscle, resulting in vasodilation.[3]

In Vitro Vasodilatory Effects

In Vivo Hemodynamic Effects in Preclinical Models

The vasodilatory action of this compound has been demonstrated in several preclinical animal models of cardiovascular disease. These studies provide valuable quantitative data on the hemodynamic effects of this compound in a systemic context.

Rat Model of Heart Failure (Aortocaval Fistula)

A commonly used preclinical model to investigate the effects of vasodilators in the context of heart failure is the rat with a surgically created aortocaval fistula. This model mimics a state of chronic volume overload and neurohormonal activation.

Experimental Protocol: The aortocaval fistula is created in rats by surgically connecting the abdominal aorta and vena cava.[4] This procedure leads to a significant left-to-right shunt, resulting in increased venous return, cardiac hypertrophy, and the development of heart failure. Following a recovery period to allow for the development of a stable heart failure state, animals are instrumented for hemodynamic monitoring. This compound or placebo is then administered, typically via intravenous infusion, and key cardiovascular parameters are recorded.

References

- 1. Discrimination between phenylephrine-triggered contractile events by atrial natriuretic factor in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of relaxation responses to vasorelaxants in isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Effects of atrial natriuretic factor (ANF) on phenylephrine-triggered intra- and extracellular calcium dependent contraction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ularitide Infusion Protocol for Animal Models of Heart Failure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ularitide, a synthetic form of urodilatin, is a natriuretic peptide with potent vasodilating, diuretic, and natriuretic effects.[1] These properties make it a subject of significant interest in the research and development of therapies for heart failure. This document provides detailed application notes and protocols for the infusion of this compound in established animal models of heart failure, specifically the aortocaval fistula model in rats and the rapid ventricular pacing model in dogs. These protocols are intended to guide researchers in preclinical studies evaluating the efficacy and mechanism of action of this compound.

Signaling Pathway of this compound

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration mediates the downstream effects of this compound, including vasodilation, diuresis, and natriuresis.

Experimental Protocols

I. Rat Model of Heart Failure: Aortocaval Fistula

This protocol describes the induction of a high-output heart failure model in rats through the creation of an aortocaval fistula (ACF).

A. Surgical Procedure for Aortocaval Fistula Creation

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Preparation: Shave and disinfect the abdominal area. Make a midline laparotomy incision to expose the abdominal aorta and inferior vena cava.

-

Vessel Occlusion: Gently dissect the aorta and vena cava from the surrounding connective tissue caudal to the renal arteries. Temporarily occlude both vessels.

-

Fistula Creation: Using a sterile 18-gauge needle, puncture the ventral wall of the abdominal aorta and advance it through the medial wall into the inferior vena cava to create a fistula.

-

Closure: Withdraw the needle and immediately apply a drop of cyanoacrylate adhesive to the aortic puncture site to seal it. Remove the vessel occlusions and confirm the presence of the fistula by observing the mixing of arterial and venous blood.

-

Suturing: Close the abdominal muscle and skin layers with appropriate sutures.

-

Post-operative Care: Administer analgesics as required and monitor the animal for recovery. The signs of heart failure typically develop over several weeks.

B. This compound Infusion Protocol for Rats

-

Catheter Implantation: For conscious, freely moving animal studies, implant a catheter into the jugular or femoral vein for intravenous infusion. Allow the animal to recover from surgery.

-

This compound Solution Preparation:

-

This compound is typically supplied as a lyophilized powder.

-

Reconstitute the powder with sterile 0.9% saline to a desired stock concentration.

-

Further dilute the stock solution with 0.9% saline to achieve the final infusion concentration.

-

-

Infusion:

-

Connect the venous catheter to an infusion pump.

-

Administer a continuous intravenous infusion of this compound at the desired dose. Doses in rat studies have ranged from 0.75 to 12 µg/kg as incremental infusions.

-

A saline infusion should be administered to the control group.

-

-

Hemodynamic and Renal Function Monitoring:

-

Monitor hemodynamic parameters such as mean arterial pressure (MAP) and heart rate (HR) continuously using telemetry or other suitable methods.

-

Collect urine samples to measure urine flow, glomerular filtration rate (GFR), and sodium excretion.

-

II. Dog Model of Heart Failure: Rapid Ventricular Pacing

This protocol details the creation of a dilated cardiomyopathy and heart failure model in dogs using chronic rapid ventricular pacing.

A. Surgical Procedure for Pacemaker Implantation

-